molecular formula C20H23FN2O2 B2896693 Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 2197062-25-0

Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate

Cat. No. B2896693
CAS RN: 2197062-25-0
M. Wt: 342.414
InChI Key: XZGSYVJDMPZXTO-UHFFFAOYSA-N
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Description

Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23FN2O2 . It has a molecular weight of 342.4072232 . The compound is also known by its CAS Number: 1047655-89-9 .


Molecular Structure Analysis

The InChI code for Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate is 1S/C20H23FN2O3/c21-17-7-4-8-18 (13-17)22-15-20 (25)9-11-23 (12-10-20)19 (24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 .

Scientific Research Applications

Antitumor Activities

  • A study by Bradshaw et al. (2002) discovered novel 2-(4-aminophenyl)benzothiazoles with highly selective and potent antitumor properties. The amino acid prodrugs of these compounds, designed to overcome limitations posed by drug lipophilicity, showed significant in vitro and in vivo antitumor activities, indicating the potential for clinical evaluation.

Antimicrobial and Antituberculosis Activity

  • Kumar et al. (2008) reported on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. Compound 4e, in particular, demonstrated superior potency compared to standard treatments like isoniazid and ciprofloxacin, highlighting its potential as a new treatment option for tuberculosis Kumar et al., 2008.

Serotonergic and Neuroleptic Activities

  • Research by Watanabe et al. (1993) synthesized 4-(benzo[b]furan-3-yl)piperidines, 4-(benzo[b]furan-2-yl)piperidines, and 4-(benzo[b]thiophen-3-yl)piperidines, showing potent 5-HT2 antagonist activity. These compounds, particularly benzo[b]furans and benzo[b]thiophenes, demonstrated significant in vitro serotonin receptor antagonism, suggesting applications in neuropsychiatric disorder treatments Watanabe, Yoshiwara, & Kanao, 1993.

Synthesis Methodologies and Structural Studies

  • The absolute configurations of benzyl ester derivatives of piperidinecarboxylic acid, relevant to the synthesis of Levocabastine, were determined through X-ray diffraction studies by Peeters et al. (1994). This research provides crucial insights into the stereochemical aspects of these compounds, fundamental for developing specific antihistaminic activities Peeters, Blaton, & Ranter, 1994.

Calcium Channel Antagonist Activity

  • A study by Linden et al. (2011) explored the structural and potential calcium-channel antagonist activities of 1,4-dihydropyridine derivatives, including those related to benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate. These compounds, particularly through their specific structural conformations, indicated potential applications in modulating calcium channels, which could be beneficial for cardiovascular diseases Linden, Şafak, Şimşek, & Gündüz, 2011.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

benzyl 4-[amino-(3-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-8-4-7-17(13-18)19(22)16-9-11-23(12-10-16)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,16,19H,9-12,14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSYVJDMPZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC(=CC=C2)F)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate

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